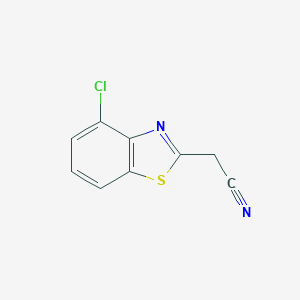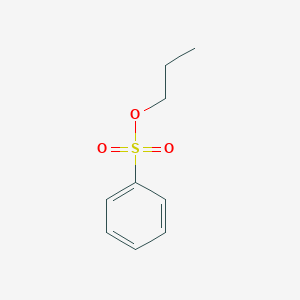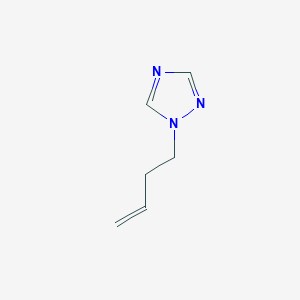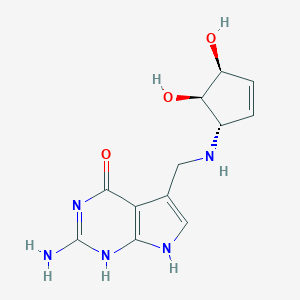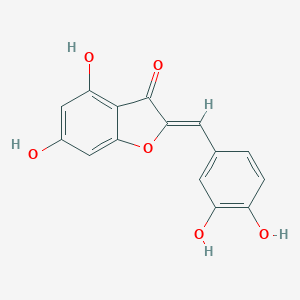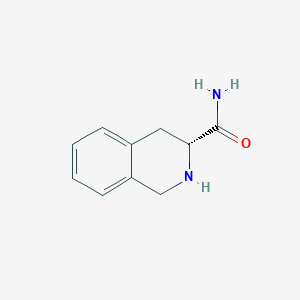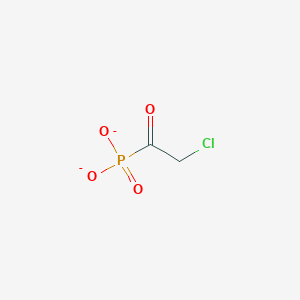
(Chloroacetyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloroacetyl)phosphonic acid, also known as CAPA, is an organophosphorus compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. CAPA is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing.
Mecanismo De Acción
(Chloroacetyl)phosphonic acid acts as a phosphorylating agent, which means it can transfer a phosphate group to other molecules. This property makes (Chloroacetyl)phosphonic acid useful in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid can also inhibit the activity of certain enzymes by phosphorylating them, leading to their inactivation.
Efectos Bioquímicos Y Fisiológicos
(Chloroacetyl)phosphonic acid has been shown to have various biochemical and physiological effects. Studies have shown that (Chloroacetyl)phosphonic acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (Chloroacetyl)phosphonic acid useful in the treatment of Alzheimer's disease. (Chloroacetyl)phosphonic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Chloroacetyl)phosphonic acid has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. (Chloroacetyl)phosphonic acid is also stable under a wide range of conditions, making it useful in various experiments. However, (Chloroacetyl)phosphonic acid is highly toxic and can be dangerous if not handled properly. Therefore, it should be used with caution in the laboratory.
Direcciones Futuras
There are several future directions for research on (Chloroacetyl)phosphonic acid. One area of interest is the development of (Chloroacetyl)phosphonic acid-based drugs for the treatment of Alzheimer's disease and cancer. Another area of interest is the synthesis of (Chloroacetyl)phosphonic acid analogs with improved properties, such as increased stability and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of (Chloroacetyl)phosphonic acid and its effects on various biological systems.
Conclusion
In conclusion, (Chloroacetyl)phosphonic acid is a highly versatile compound with various applications in scientific research. Its unique properties make it useful in the synthesis of peptides and nucleotides, as well as in the development of drugs and agrochemicals. While (Chloroacetyl)phosphonic acid has several advantages for lab experiments, it is also highly toxic and should be handled with caution. Further research is needed to fully understand the potential of (Chloroacetyl)phosphonic acid in various fields.
Aplicaciones Científicas De Investigación
(Chloroacetyl)phosphonic acid has been extensively studied for its various applications in scientific research. It is widely used as a phosphorylating agent in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid has also been used as a precursor in the synthesis of phosphorus-containing drugs and agrochemicals. In addition, (Chloroacetyl)phosphonic acid is used as a reagent in the analysis of amino acids and peptides.
Propiedades
Número CAS |
131711-04-1 |
|---|---|
Nombre del producto |
(Chloroacetyl)phosphonic acid |
Fórmula molecular |
C2H2ClO4P-2 |
Peso molecular |
156.46 g/mol |
Nombre IUPAC |
(2-chloroacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
Clave InChI |
WNRQTPHCNDLIOO-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Cl |
SMILES canónico |
C(C(=O)P(=O)([O-])[O-])Cl |
Sinónimos |
chloroacetylphosphonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



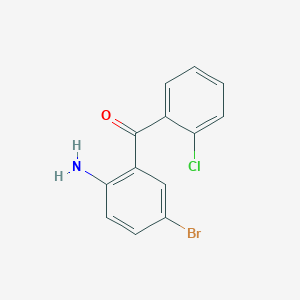
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
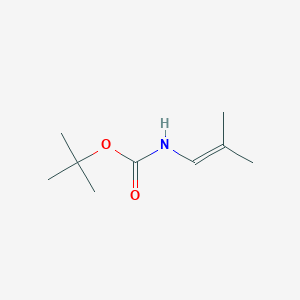
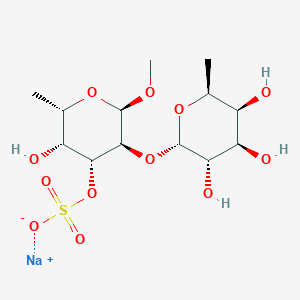
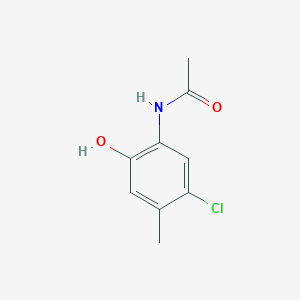
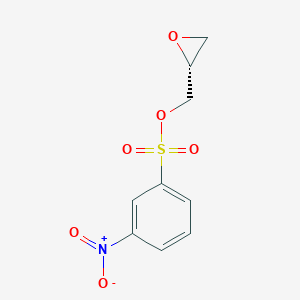
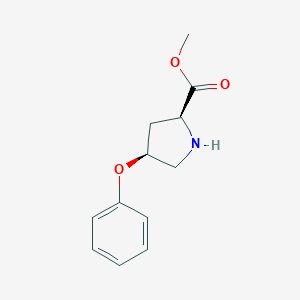
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
